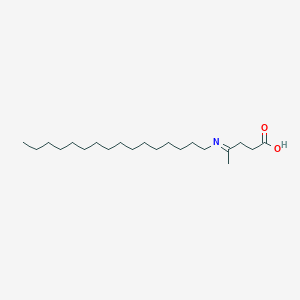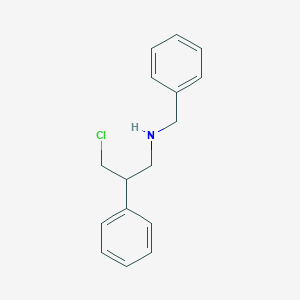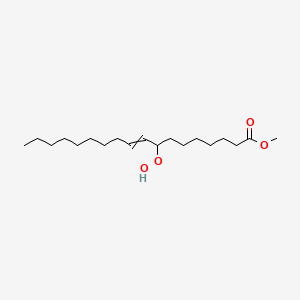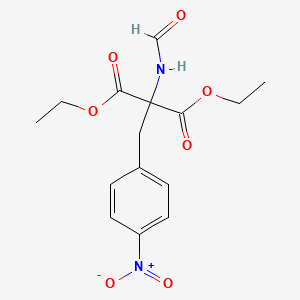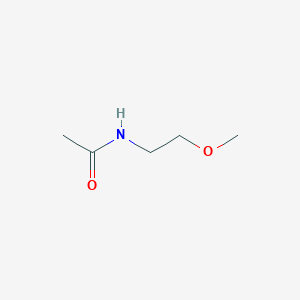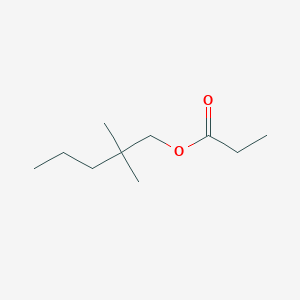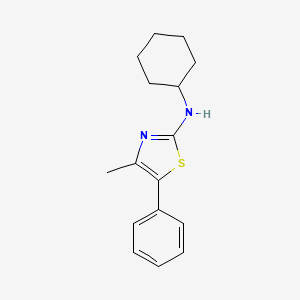
Octan-2-yl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octan-2-yl carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is known for its stability and versatility, making it a valuable compound in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octan-2-yl carbamate can be achieved through several methods. One common approach involves the reaction of octan-2-ol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound can be produced using a continuous flow system. This method involves the reaction of octan-2-ol with dimethyl carbonate in the presence of a catalyst such as indium triflate. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Octan-2-yl carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different carbamate compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products: The major products formed from these reactions include various carbamate derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Octan-2-yl carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octan-2-yl carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition is often reversible and depends on the structure of the carbamate and the enzyme involved . The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity .
Comparison with Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison: Octan-2-yl carbamate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain carbamates like methyl and ethyl carbamate. This longer chain can influence its solubility, reactivity, and interaction with biological targets. Additionally, this compound’s stability and versatility make it a preferred choice in various applications over other carbamates.
Properties
CAS No. |
6319-48-8 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
octan-2-yl carbamate |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-6-7-8(2)12-9(10)11/h8H,3-7H2,1-2H3,(H2,10,11) |
InChI Key |
VIZGCWHTMUXABY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


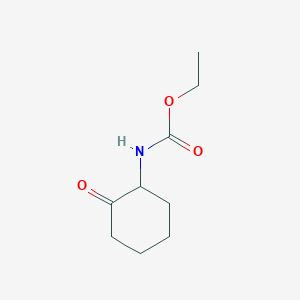

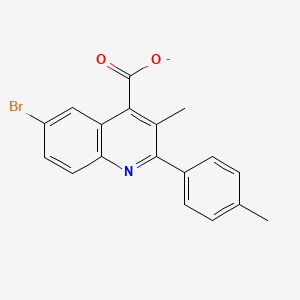

![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)

